molecular formula C21H19N5O B11137858 1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11137858
M. Wt: 357.4 g/mol
InChI Key: CZZSNXINJCTZBE-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with phenyl, pyridylmethyl, and carboxamide groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyridine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the phenyl, pyridylmethyl, and carboxamide groups. These reactions often require the use of reagents such as phenylboronic acid, pyridylmethyl chloride, and amines, under conditions like palladium-catalyzed cross-coupling or nucleophilic substitution.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Phenylboronic acid, pyridylmethyl chloride, and various amines or amides under conditions like palladium-catalyzed cross-coupling or nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and various functionalized compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes that the compound influences.

The exact mechanism of action depends on the specific biological activity being investigated and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyridylmethyl group, which may affect its biological activity and applications.

    1,3-dimethyl-6-phenyl-N~4~-(2-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a different position of the pyridylmethyl group, leading to potential differences in reactivity and activity.

    1,3-dimethyl-6-phenyl-N~4~-(4-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Another analog with a different pyridylmethyl substitution pattern.

Uniqueness

1,3-dimethyl-6-phenyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

1,3-dimethyl-6-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-15-7-6-10-22-12-15)11-18(16-8-4-3-5-9-16)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27)

InChI Key

CZZSNXINJCTZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C

Origin of Product

United States

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